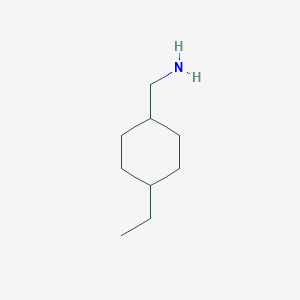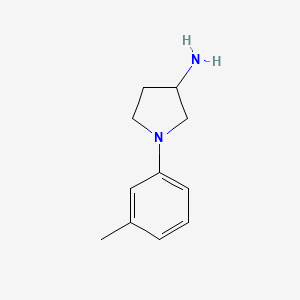
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide
Vue d'ensemble
Description
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a 3-methoxybenzyl moiety and two methyl groups at the 2 and 4 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxybenzaldehyde with 2,4-dimethylaniline, followed by acylation with an appropriate acyl chloride. The reaction typically requires a reducing agent such as sodium borohydride and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of N-(3-hydroxybenzyl)-2,4-dimethylbenzamide.
Reduction: Formation of N-(3-methoxybenzyl)-2,4-dimethylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, leading to potential analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide
- N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
- N-Benzyl-hexadecanamide
Uniqueness
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-8-16(13(2)9-12)17(19)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMSTOQYXCZGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)



![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)


![N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3212168.png)



